5,6,7-Trifluoro-2-methylquinoline
Overview
Description
5,6,7-Trifluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry, materials science, and various industrial applications.
Mechanism of Action
Target of Action
5,6,7-Trifluoroquinaldine is a fluorinated quinoline . Quinolines are known to exhibit remarkable biological activity and have found applications in medicine . .
Mode of Action
It’s known that fluorinated quinolines can interact with their targets through a variety of mechanisms, including nucleophilic displacement of fluorine atoms and cross-coupling reactions .
Biochemical Pathways
For instance, they can inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The physicochemical properties of compounds significantly influence their pharmacokinetics . Therefore, the ADME properties of 5,6,7-Trifluoroquinaldine could be predicted using quantitative structure-activity relationship (QSAR) models .
Result of Action
One study has shown that a compound with a similar structure, 2-(5,6,7-trifluoro-1h-indol-3-yl)-quinoline-5-carboxamide, acts as a potent antagonist of the androgen receptor, suppressing ar-mediated transcription, chromatin binding, and recruitment of coregulatory proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include behaviors, nutrition, and exposure to chemicals and industrial pollutants . .
Biochemical Analysis
Biochemical Properties
5,6,7-Trifluoroquinaldine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5,6,7-Trifluoroquinaldine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of 5,6,7-Trifluoroquinaldine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5,6,7-Trifluoroquinaldine can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5,6,7-Trifluoroquinaldine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their function . This binding is facilitated by the fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site . Furthermore, 5,6,7-Trifluoroquinaldine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7-Trifluoroquinaldine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5,6,7-Trifluoroquinaldine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 5,6,7-Trifluoroquinaldine has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 5,6,7-Trifluoroquinaldine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At high doses, 5,6,7-Trifluoroquinaldine can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing adverse effects .
Metabolic Pathways
5,6,7-Trifluoroquinaldine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound affects metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, 5,6,7-Trifluoroquinaldine has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, the compound interacts with cofactors such as NADH and FADH2, influencing their redox states and overall metabolic activity .
Transport and Distribution
The transport and distribution of 5,6,7-Trifluoroquinaldine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 5,6,7-Trifluoroquinaldine can accumulate in specific organelles, such as the mitochondria, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its chemical properties, including its hydrophobicity and affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of 5,6,7-Trifluoroquinaldine is crucial for its activity and function . The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5,6,7-Trifluoroquinaldine can be targeted to the mitochondria, where it interacts with mitochondrial enzymes and affects cellular respiration . The localization of the compound within specific organelles is essential for its role in modulating cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trifluoro-2-methylquinoline typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, starting from 5,6,7,8-tetrachloroquinoline, nucleophilic substitution with a fluorinating agent can yield the desired trifluoro derivative .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale fluorination techniques. These methods may include direct fluorination using elemental fluorine or the use of fluorinating reagents such as Selectfluor. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trifluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of substituted quinolines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or organometallic compounds are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and complex organic molecules with potential biological activity .
Scientific Research Applications
5,6,7-Trifluoro-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Fluorinated quinolines are known for their antibacterial, antiviral, and anticancer properties.
Industry: The compound is used in the production of liquid crystals, dyes, and other materials.
Comparison with Similar Compounds
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 5,6,7-Trifluoro-2-methylquinoline is unique due to the specific positioning of the fluorine atoms and the methyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
5,6,7-trifluoro-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVGMPDGPBHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C(=C2C=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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